![molecular formula C21H24FN3O3S B2931656 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide CAS No. 1252901-09-9](/img/no-structure.png)

2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

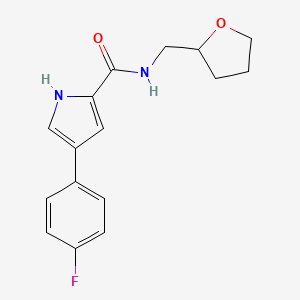

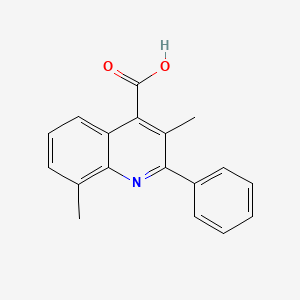

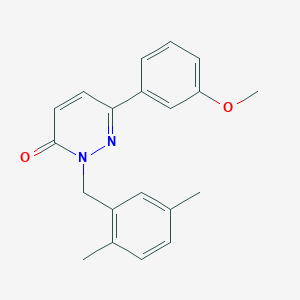

The compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a thieno[3,2-d]pyrimidin-1(2H)-yl group, and a dipropylacetamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring system. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications

Synthesis of Herbicide Derivatives

Research on similar compounds includes the synthesis of herbicide derivatives, such as pyrimidinyloxybenzylamine herbicides. These are synthesized using difluorobenzaldehyde as a starting material through a series of reactions including hydroxylation, imination, and deoxidization, leading to novel compounds with potential herbicidal applications (Gong Qi-sun, 2005).

Radioligands for Neurodegenerative Disorders

Another application involves the synthesis and biological evaluation of fluorine-substituted pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography (PET). These compounds, synthesized with high in vitro affinity and selectivity, could serve as imaging agents for neurodegenerative disorders, highlighting the utility of fluorobenzyl groups in diagnostic radioligands (C. Fookes et al., 2008).

Antitumor Activities

The antitumor activities of pyrimidine derivatives have been explored, particularly those synthesized from ascorbic acid derivatives. These studies focus on the synthesis of novel pyrimidine compounds and evaluating their antitumor efficacy against various cancer cell lines, indicating the potential therapeutic applications of such molecules (S. Raić-Malić et al., 2000).

Anticancer Agents

Compounds featuring fluorinated coumarin–pyrimidine hybrids have been synthesized and evaluated as potent anticancer agents. Their structure-activity relationships, along with DNA cleavage studies, suggest their potential in cancer therapy (K. M. Hosamani et al., 2015).

Central Nervous System Depressant Activity

The synthesis of thieno[2,3-d]pyrimidin-4-ones and their derivatives has been investigated for central nervous system depressant activity. These compounds offer insights into the development of sedative drugs, showcasing the broad pharmacological potential of thieno[2,3-d]pyrimidine derivatives (K. Manjunath et al., 1997).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with ethyl acetoacetate to form 3-(2-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester. This intermediate is then reacted with N,N-dipropylacetamide in the presence of triethylamine and acetic anhydride to yield the final product.", "Starting Materials": [ "2-fluorobenzylamine", "ethyl acetoacetate", "triethylamine", "acetic anhydride", "N,N-dipropylacetamide" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with ethyl acetoacetate in the presence of acetic acid and piperidine to form 3-(2-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester.", "Step 2: Deprotection of the ethyl ester using sodium hydroxide to yield the carboxylic acid intermediate.", "Step 3: Reaction of the carboxylic acid intermediate with N,N-dipropylacetamide in the presence of triethylamine and acetic anhydride to form the final product, 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide." ] } | |

CAS RN |

1252901-09-9 |

Product Name |

2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide |

Molecular Formula |

C21H24FN3O3S |

Molecular Weight |

417.5 |

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide |

InChI |

InChI=1S/C21H24FN3O3S/c1-3-10-23(11-4-2)18(26)14-24-17-9-12-29-19(17)20(27)25(21(24)28)13-15-7-5-6-8-16(15)22/h5-9,12H,3-4,10-11,13-14H2,1-2H3 |

InChI Key |

BKRMBRKTJRDWAT-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)

![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)

![4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2931592.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2931593.png)

methanone](/img/structure/B2931594.png)